Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Closest Analog Controls
The predicted lipophilicity of the target compound is substantially higher than that of its nearest commercially available mono-substituted piperazine precursors, making it a distinct entity for studies where high logP is required. The XLogP3-AA of the target compound is 4.6 [1], compared to 2.3 for its structural analog 1-(4-trifluoromethylbenzyl)piperazine and 1.7 for 1-cinnamylpiperazine [2]. This calculated difference of over 2.3 log units implies a more than 200-fold higher predicted partition coefficient, which is a critical differentiating factor for membrane permeability and non-specific binding assays.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | 1-(4-Trifluoromethylbenzyl)piperazine: 2.3; 1-Cinnamylpiperazine: 1.7 |
| Quantified Difference | Δ > 2.3 log units vs. 1-cinnamylpiperazine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
This large lipophilicity gap confirms that the target compound cannot serve as a surrogate for its simpler analogs in pharmacological or ADME assays, as its membrane partitioning behavior will be dramatically different.
- [1] PubChem. (2025). Compound Summary for CID 1067952: 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine. View Source
- [2] PubChem. (2025). Compound Summary for CID 2776688 (1-(4-Trifluoromethylbenzyl)piperazine) and CID 3477265 (1-Cinnamylpiperazine). View Source
